molecular formula C44H32N2O12 B123282 4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester) CAS No. 243670-15-7

4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester)

Cat. No. B123282
CAS RN: 243670-15-7
M. Wt: 780.7 g/mol
InChI Key: CDBVPXLQWBQDPN-UHFFFAOYSA-N
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Description

This compound is a fluorescent label that is amine-reactive . The empirical formula is C44H32N2O12 and the molecular weight is 780.73 .


Physical And Chemical Properties Analysis

The melting point of this compound is between 188-192 °C . It is suitable for fluorescence . Unfortunately, other physical and chemical properties like boiling point, density, and solubility are not available in the search results.

Scientific Research Applications

Fluorescent Labeling

This compound is a highly photostable, NIR fluorescent label with a larger Stokes shift than is usual for cyanine dyes . It is maximally excited (max CHCl3 620 nm) by He-Ne laser (630 nm) or diode laser (635 nm) . This makes it suitable for fluorescence applications, particularly in biological research where it can be used to label and track molecules in various experiments .

Anticonvulsant Research

The compound has shown potent anticonvulsant properties in animal seizure models, namely, the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice . This suggests potential applications in the development of new anticonvulsant drugs .

Pain Management Research

The compound has shown effectiveness in various pain models, including the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice . This suggests potential applications in the development of new pain management therapies .

Calcium Channel Inhibition

Studies suggest that the compound’s mechanism of action involves inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This could have implications for a variety of research fields, including neuroscience and cardiology .

Monoclonal Antibody Production

The compound has been found to improve monoclonal antibody production in Chinese hamster ovary cell cultures . It increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests potential applications in biotechnology and pharmaceutical manufacturing .

Glycosylation Control

The compound has been found to suppress the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . This suggests potential applications in the quality control of monoclonal antibodies .

Mechanism of Action

This compound is a highly photostable, NIR fluorescent label that is amine-reactive . It has a larger Stokes shift than is usual for cyanine dyes and is maximally excited (max CHCl3 620 nm) by He-Ne laser (630 nm) or diode laser (635 nm) .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[[19-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutoxy]-9,22-dioxo-6-heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1,3(8),4,6,10,12,14(28),15(27),16(21),17,19,23,25-tridecaenyl]oxy]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32N2O12/c47-33-15-16-34(48)45(33)57-37(51)9-3-19-55-23-12-14-26-31(21-23)43(53)29-7-1-5-27-39-25-13-11-24(56-20-4-10-38(52)58-46-35(49)17-18-36(46)50)22-32(25)44(54)30-8-2-6-28(42(30)39)40(26)41(27)29/h1-2,5-8,11-14,21-22H,3-4,9-10,15-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBVPXLQWBQDPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCOC2=CC3=C(C=C2)C4=C5C=CC=C6C5=C(C7=C4C(=CC=C7)C3=O)C8=C(C6=O)C=C(C=C8)OCCCC(=O)ON9C(=O)CCC9=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H32N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431782
Record name 1,1'-{(8,16-Dioxo-8,16-dihydrodibenzo[a,j]perylene-2,10-diyl)bis[oxy(1-oxobutane-4,1-diyl)oxy]}di(pyrrolidine-2,5-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

780.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester)

CAS RN

243670-15-7
Record name 1,1'-{(8,16-Dioxo-8,16-dihydrodibenzo[a,j]perylene-2,10-diyl)bis[oxy(1-oxobutane-4,1-diyl)oxy]}di(pyrrolidine-2,5-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester)
Reactant of Route 2
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4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester)
Reactant of Route 3
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4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester)
Reactant of Route 4
Reactant of Route 4
4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester)
Reactant of Route 5
Reactant of Route 5
4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester)
Reactant of Route 6
Reactant of Route 6
4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester)

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